Lys-kallidin -

Lys-kallidin

Catalog Number: EVT-10954589
CAS Number:
Molecular Formula: C62H97N19O13
Molecular Weight: 1316.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lys-kallidin is classified as a kinin, a type of peptide that is generated from kininogens—large plasma proteins. The kallikrein-kinin system consists of two main components: plasma kallikrein and tissue kallikrein. These enzymes act on high-molecular-weight and low-molecular-weight kininogens to produce kinins like bradykinin and Lys-kallidin. The peptide has been identified as a weak agonist of the bradykinin B1 receptor but has a more pronounced effect on the B2 receptor .

Synthesis Analysis

Methods and Technical Details

The synthesis of Lys-kallidin can be achieved through various methods, including solid-phase peptide synthesis and enzymatic cleavage. Solid-phase synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support. For Lys-kallidin, this typically starts with the resin-bound amino acid and proceeds through deprotection and coupling steps until the desired sequence is complete.

For enzymatic synthesis, tissue kallikrein acts on low-molecular-weight kininogen to release Lys-kallidin. This process involves the hydrolysis of specific peptide bonds within the kininogen structure, leading to the release of active kinins .

Molecular Structure Analysis

Structure and Data

Lys-kallidin has a specific amino acid sequence: Lys-Pro-Phe-Arg (where "Lys" denotes lysine). Its molecular formula is C20H28N4O5C_{20}H_{28}N_4O_5, with a molecular weight of approximately 396.46 g/mol. The structure features an N-terminal lysine residue that distinguishes it from bradykinin, which has an arginine at the same position. The peptide exhibits a helical conformation in solution, which is critical for its interaction with receptors .

Chemical Reactions Analysis

Reactions and Technical Details

Lys-kallidin undergoes several biochemical reactions in vivo. It can be converted into bradykinin by the action of aminopeptidases that cleave the N-terminal lysine residue. Additionally, it can be hydrolyzed by carboxypeptidases, which remove the C-terminal arginine residue, producing des-Arg9-kallidin. These metabolic pathways are essential for regulating the levels of active kinins in biological systems .

Mechanism of Action

Process and Data

The mechanism of action for Lys-kallidin primarily involves its binding to bradykinin receptors—specifically B1 and B2 receptors. Upon binding, these receptors activate intracellular signaling pathways that lead to vasodilation, increased vascular permeability, and pain sensation. The B2 receptor is constitutively expressed in many tissues and mediates most physiological effects of kinins, while the B1 receptor is inducible during inflammatory responses .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Lys-kallidin is a water-soluble peptide with specific physical properties:

  • Appearance: White powder or crystalline form
  • Solubility: Soluble in water; insoluble in organic solvents
  • Stability: Relatively stable under physiological conditions but susceptible to enzymatic degradation
  • pH Stability: Active within a physiological pH range (approximately 7.4)

The chemical properties include its ability to form hydrogen bonds due to its polar amino acids, which facilitates its interaction with receptors .

Applications

Scientific Uses

Lys-kallidin has several applications in scientific research and medicine:

  • Pharmacological Studies: Investigated for its role in cardiovascular regulation and inflammatory responses.
  • Drug Development: Potential target for therapies aimed at conditions like hypertension, pain management, and hereditary angioedema.
  • Biomarker Research: Used as a biomarker in studies related to the kallikrein-kinin system's involvement in various diseases.

Research continues to explore new therapeutic applications for Lys-kallidin as understanding its mechanisms may lead to novel treatments for diseases associated with dysregulation of the kallikrein-kinin system .

Introduction: Lys-kallidin in the Kallikrein-Kinin System

Biosynthetic Pathways and Precursor Processing

Lys-kallidin biosynthesis involves a tightly regulated enzymatic cascade centered on specific precursor molecules and proteases:

  • Kininogen Precursors: Lys-kallidin is derived exclusively from kininogens, primarily low-molecular-weight kininogen (LMWK), although high-molecular-weight kininogen (HMWK) can also serve as a substrate. Kininogens are glycoproteins synthesized mainly in the liver but also locally within tissues like the kidney, pancreas, and vascular endothelium. LMWK and HMWK arise from alternative splicing of the same single gene transcript [1] [5] [9].
  • Enzymatic Cleavage by Tissue Kallikrein: The release of Lys-kallidin is catalyzed by the serine protease tissue kallikrein (also known as glandular kallikrein or KLK1). Tissue kallikrein specifically hydrolyzes peptide bonds within the kininogen molecule. It cleaves LMWK (and HMWK) at two key sites:
  • Met-Lys bond: This cleavage releases the kinin segment from the heavy chain of kininogen.
  • Arg-Ser bond: This cleavage occurs within the kinin segment itself, resulting in the liberation of the decapeptide Lys-bradykinin (Lys-kallidin) [1] [4] [5].Table 1: Enzymatic Processing Leading to Lys-Kallidin Formation
ComponentRole in Lys-Kallidin BiosynthesisKey Specificity/Feature
Low-Molecular-Weight Kininogen (LMWK)Primary precursor substrate in tissues.Synthesized in liver and locally; preferred substrate for tissue kallikrein.
High-Molecular-Weight Kininogen (HMWK)Precursor substrate; can be cleaved by tissue kallikrein but is primary substrate for plasma kallikrein.Also synthesized in liver; acts as cofactor in coagulation; binds prekallikrein in plasma.
Tissue Kallikrein (KLK1)Key processing enzyme; serine protease.Specifically cleaves Met-Lys and Arg-Ser bonds in kininogens to release Lys-kallidin.
Met-Lys Bond (in Kininogen)Cleavage site by tissue kallikrein.Releases kinin segment from kininogen heavy chain.
Arg-Ser Bond (within Kinin Segment)Cleavage site by tissue kallikrein.Liberates the decapeptide Lys-kallidin (Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg).

3. Metabolism and Downstream Products: Lys-kallidin has a very short half-life in circulation and tissues (seconds). Its biological activity is terminated primarily by kininases:* Aminopeptidases: Enzymes like aminopeptidase M cleave the N-terminal lysine residue, converting Lys-kallidin into bradykinin (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) [1] [8].* Carboxypeptidases (N and M): These enzymes remove the C-terminal arginine residue from Lys-kallidin or bradykinin, generating des-Arg⁹-bradykinin or Lys-des-Arg⁹-kallidin (des-Arg¹⁰-kallidin), respectively. These metabolites are agonists for the inducible B1 receptor [5] [8].* Angiotensin-Converting Enzyme (ACE, Kininase II): This metallopeptidase inactivates both bradykinin and Lys-kallidin by removing the C-terminal Phe-Arg dipeptide [5] [7] [9].* Neutral Endopeptidase (NEP 24.11): Another major inactivating enzyme for kinins [5] [7].

Position within the Tissue vs. Plasma Kallikrein-Kinin Dichotomy

The kallikrein-kinin system operates through two distinct but partially overlapping pathways, defined by the type of kallikrein involved and its primary products. Lys-kallidin is a hallmark of the tissue kallikrein pathway:

  • Tissue (Glandular) Kallikrein-Kinin System (KLK1 System):
  • Enzyme: Tissue Kallikrein (KLK1). This enzyme is encoded by a single gene (KLK1) and is distinct from other members of the large tissue kallikrein-related peptidase (KLK) family, most of which do not act as kininogenases.
  • Expression: Synthesized and secreted by epithelial cells in specific organs, including the pancreas, salivary glands, sweat glands, kidney (distal nephron), and vascular endothelium. It is secreted as an active enzyme or as a pro-enzyme (prokallikrein) requiring activation [1] [4] [5].
  • Primary Kinin Product: Lys-kallidin (kallidin, Lys-bradykinin). Tissue kallikrein efficiently cleaves LMWK to release Lys-kallidin. It can also release Lys-kallidin from HMWK, though less efficiently than plasma kallikrein releases bradykinin from HMWK.
  • Location and Function: Primarily localized to specific tissues and exocrine secretions. Its actions are predominantly paracrine or autocrine, influencing local vascular tone, blood flow, electrolyte/water transport (kidney), glandular secretion, inflammation, and potentially angiogenesis within the tissue microenvironment [1] [4] [5].
  • Plasma Kallikrein-Kinin System:
  • Enzyme: Plasma Kallikrein. This enzyme is encoded by a single gene distinct from the tissue kallikrein family. It circulates in plasma as an inactive zymogen, prekallikrein.
  • Expression: Primarily synthesized in the liver.
  • Activation: Requires activation on negatively charged surfaces (e.g., endothelial cells, artificial surfaces) involving Factor XII (Hageman factor), high-molecular-weight kininogen (HMWK), and potentially prolylcarboxypeptidase (PRCP) on endothelial membranes. Factor XIIa converts prekallikrein to active plasma kallikrein [1] [5] [7].
  • Primary Kinin Product: Bradykinin. Plasma kallikrein preferentially cleaves HMWK to release the nonapeptide bradykinin.
  • Location and Function: Primarily operates within the intravascular compartment (plasma). It is intricately linked to the contact activation system of coagulation (intrinsic pathway), fibrinolysis, and complement activation. Its kinin generation contributes to systemic inflammatory responses and vascular permeability changes [1] [5] [7].
  • Key Dichotomy Summary: The fundamental distinction lies in the kallikrein origin (tissue vs. plasma), its primary substrate (LMWK for tissue kallikrein/Lys-kallidin vs. HMWK for plasma kallikrein/bradykinin), and its physiological context (local tissue regulation vs. systemic plasma events). While Lys-kallidin is the signature product of the tissue kallikrein pathway, its conversion to bradykinin by aminopeptidases and the shared susceptibility to kininases like ACE creates functional overlap between the two arms of the system. Furthermore, both pathways converge on the activation of B2 and B1 receptors [1] [4] [5].Table 2: The Kallikrein-Kinin System Dichotomy: Tissue vs. Plasma Pathways
    FeatureTissue (Glandular) Kallikrein-Kinin SystemPlasma Kallikrein-Kinin System
    Key EnzymeTissue Kallikrein (KLK1)Plasma Kallikrein
    Enzyme OriginEpithelial cells (Pancreas, Salivary Glands, Kidney, Sweat Glands, Endothelium)Hepatocytes (Liver)
    Primary Precursor FormProkallikrein / Active KallikreinPrekallikrein (Zymogen)
    Activation TriggerSecretion / Proteolytic Cleavage (Pro-enzyme)Factor XIIa, PRCP on endothelial surfaces + HMWK
    Primary Kininogen SubstrateLow-Molecular-Weight Kininogen (LMWK)High-Molecular-Weight Kininogen (HMWK)
    Primary Kinin ProductLys-Kallidin (Lys-Bradykinin, Kallidin)Bradykinin
    Primary Site of ActionTissues (Local - Paracrine/Autocrine)Intravascular/Plasma (Systemic)
    Major Physiological LinksLocal blood flow, inflammation, pain, glandular secretion, renal functionCoagulation (contact system), fibrinolysis, systemic inflammation

Evolutionary Conservation across Species

The core components of the kallikrein-kinin system, including the precursors for generating Lys-kallidin and its receptors, exhibit significant evolutionary conservation, indicating its fundamental physiological importance:

  • Kininogen Precursors: Genes encoding kininogens (precursors for both bradykinin and Lys-kallidin) are found across vertebrates. Alternative splicing to generate HMWK and LMWK from a single gene transcript is a conserved mechanism observed in mammals, birds, and fish [5] [6] [9].
  • Tissue Kallikrein (KLK1): The gene encoding true tissue kallikrein (KLK1), the enzyme responsible for Lys-kallidin generation, is conserved. While mammals possess large families of kallikrein-related peptidase (KLK) genes (e.g., >15 in humans, >20 in rats, >23 in mice), only KLK1 functions as a kininogenase capable of efficiently releasing kinins like Lys-kallidin. Orthologues of KLK1 have been identified in various mammals, birds, and reptiles [1] [5]. Expression in organs like the pancreas, kidney, and salivary glands is conserved.
  • Lys-Kallidin Sequence and Production: The ability to generate Lys-kallidin via tissue kallikrein cleavage of kininogens is conserved in mammals. However, notable species differences exist:
  • Humans and many mammals: Tissue kallikrein releases Lys-bradykinin (kallidin) from kininogens [1] [3] [5].
  • Rats and Mice: Rodent tissue kallikrein releases bradykinin directly from kininogens, not Lys-kallidin [5] [7]. This represents a key divergence in the primary kinin product of the tissue pathway within rodents.
  • Bradykinin Receptors (B1 and B2): The receptors mediating the effects of kinins are highly conserved G-protein coupled receptors (GPCRs).
  • Gene Structure and Location: The genes encoding the B1 receptor (BDKRB1) and B2 receptor (BDKRB2) are located in tandem on the same chromosome in a syntenic region (e.g., human Chr 14q32, mouse Chr 12, rat Chr 4, zebrafish Chr 17). This tandem arrangement, with conserved exon-intron structure, is observed across mammals, birds, and teleost fish, indicating they arose from a local gene duplication event prior to the divergence of ray-finned fish and tetrapods (>450 million years ago) [6].
  • Receptor Subtypes and Pharmacology: While the B2 receptor (constitutive, activated by bradykinin and Lys-kallidin) and B1 receptor (inducible, activated by des-Arg metabolites) subtypes are present, their pharmacological profiles show some species-specific variations. For example, the chicken B2 receptor (ornithokinin receptor) responds differently to certain mammalian antagonists [6].
  • Presence in Fish: Functional B2-type receptors responding to bradykinin (and presumably Lys-kallidin metabolites or in specific contexts) have been cloned and characterized in teleost fish like zebrafish (Danio rerio) and pufferfish (Takifugu rubripes, Tetraodon nigroviridis). These receptors map to syntenic chromosomal regions. Evidence also suggests the presence of a B1-type receptor gene in the zebrafish genome, although its functional characterization is less complete compared to the B2 receptor [6].Table 3: Evolutionary Conservation of Lys-Kallidin System Components
    ComponentMammals (e.g., Human, Rabbit)Birds (e.g., Chicken)Teleost Fish (e.g., Zebrafish, Pufferfish)Key Conservation Points
    Kininogen GenePresent (HMWK/LMWK by splicing)PresentPresentSingle gene, alternative splicing to generate HMWK/LMWK precursors conserved.
    Tissue Kallikrein (KLK1)Present (KLK1 gene)Likely Present (Orthologue)Likely Present (Orthologue)True kininogenase KLK1 conserved; part of larger species-specific KLK gene families.
    Primary Tissue Kallikrein Kinin ProductLys-Kallidin (Lys-BK) [Rodents: Bradykinin]Likely Lys-KallidinLikely Kinins (Specific peptide may vary)Lys-Kallidin generation conserved in most mammals (not rodents); kinin production conserved.
    Bradykinin B2 Receptor GenePresent (BDKRB2)Present (Ornithokinin R)Present (Multiple species)Tandem arrangement with B1 gene on syntenic chromosome; constitutive expression conserved.
    Bradykinin B1 Receptor GenePresent (BDKRB1)PresentPresent (e.g., Zebrafish)Tandem arrangement with B2 gene on syntenic chromosome; inducible nature likely conserved.
    Receptor PharmacologyB2: BK, Lys-BK agonists; B1: des-Arg⁹-BK, Lys-des-Arg⁹-Kallidin agonistsB2: Responds to avian kinin (ornithokinin); differential antagonist sensitivityB2: Responds to zebrafish BK; insensitive to des-Arg⁹-BKCore agonist/antagonist recognition conserved but species-specific variations exist (e.g., ornithokinin R in chicken).
  • Functional Conservation: Despite molecular variations (like rodents generating bradykinin directly via tissue kallikrein), the fundamental role of the tissue kallikrein pathway and its kinin products (whether Lys-kallidin or bradykinin) in regulating vascular tone, inflammation, and renal function appears conserved across vertebrate lineages. Studies in transgenic mice overexpressing human tissue kallikrein or lacking kinin receptors (knockouts), as well as pharmacological studies in various species, support the conserved protective role of this system in cardiovascular and renal homeostasis [5] [7].

Properties

Product Name

Lys-kallidin

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C62H97N19O13

Molecular Weight

1316.6 g/mol

InChI

InChI=1S/C62H97N19O13/c63-27-9-7-20-40(65)51(84)74-41(21-8-10-28-64)52(85)75-42(22-11-29-70-61(66)67)57(90)81-33-15-26-49(81)59(92)80-32-13-24-47(80)55(88)72-36-50(83)73-44(34-38-16-3-1-4-17-38)53(86)78-46(37-82)58(91)79-31-14-25-48(79)56(89)77-45(35-39-18-5-2-6-19-39)54(87)76-43(60(93)94)23-12-30-71-62(68)69/h1-6,16-19,40-49,82H,7-15,20-37,63-65H2,(H,72,88)(H,73,83)(H,74,84)(H,75,85)(H,76,87)(H,77,89)(H,78,86)(H,93,94)(H4,66,67,70)(H4,68,69,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1

InChI Key

PLJGSWAPCHRWMD-CUZNLEPHSA-N

Canonical SMILES

C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N4CCC[C@H]4C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.